Methyl methanesulfonate

Catalog No.
S563824
CAS No.
66-27-3
M.F
C2H6O3S
M. Wt
110.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl methanesulfonate

CAS Number

66-27-3

Product Name

Methyl methanesulfonate

IUPAC Name

methyl methanesulfonate

Molecular Formula

C2H6O3S

Molecular Weight

110.13 g/mol

InChI

InChI=1S/C2H6O3S/c1-5-6(2,3)4/h1-2H3

InChI Key

MBABOKRGFJTBAE-UHFFFAOYSA-N

SMILES

COS(=O)(=O)C

Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992)
Solubility in water about 1:5; slightly sol in nonpolar solvents
Sol in dimethyl formamide and in propylene glycol (1 in 1)

Synonyms

Dimethylsulfonate, Mesilate, Methyl, Mesylate, Methyl, Methanesulfonate, Methyl, Methyl Mesilate, Methyl Mesylate, Methyl Methanesulfonate, Methyl Methylenesulfonate, Methylmesilate, Methylmethane Sulfonate

Canonical SMILES

COS(=O)(=O)C

Mutagenicity and Carcinogenicity Studies

MMS is primarily known for its mutagenic and carcinogenic properties. It acts as a genotoxin, meaning it can damage DNA, potentially leading to mutations and increasing the risk of cancer.

  • Mutagenicity

    Studies have shown that MMS can induce mutations in various cell lines, including increasing the frequency of sister chromatid exchanges and chromosomal aberrations .

  • Carcinogenicity

    Research indicates that MMS can induce tumors in various animal models, including lung tumors, lymphomas, and neurogenic tumors .

These properties of MMS make it a valuable tool for scientists studying the mechanisms of mutagenesis and carcinogenesis. By understanding how MMS causes DNA damage and cancer development, researchers can gain insights into the development of cancer and potentially develop new strategies for cancer prevention and treatment.

Other Research Applications

Beyond its role in mutagenicity and carcinogenicity studies, MMS has various other applications in scientific research, including:

  • Studying DNA repair mechanisms

    Scientists use MMS to induce DNA damage and then study how cells repair this damage. This helps researchers understand the mechanisms of DNA repair, which is crucial for maintaining genomic stability and preventing cancer.

  • Investigating the effects of environmental toxins

    MMS can be used as a model compound to study the effects of other environmental toxins that may damage DNA. This helps scientists understand the potential health risks associated with exposure to these toxins.

Methyl methanesulfonate is a colorless to amber liquid that functions as an alkylating agent, primarily used in laboratory settings. It is a methanesulfonate ester formed through the condensation of methanesulfonic acid with methanol. This compound is known for its ability to methylate DNA, predominantly affecting N7-deoxyguanosine and N3-deoxyadenosine, leading to various biological effects, including carcinogenicity and mutagenicity. Methyl methanesulfonate is classified as a carcinogen and a suspected reproductive toxicant, with potential to cause irritation to the skin, eyes, and respiratory system .

The primary mechanism of action of MMS is its ability to methylate DNA. MMS readily transfers a methyl group to the N7 position of guanine and the N3 position of adenine in DNA. This methylation disrupts base pairing and can lead to errors during DNA replication, potentially causing mutations and cell death [].

MMS is a highly toxic compound and a known carcinogen []. It is classified as toxic by inhalation, ingestion, and skin contact []. Exposure to MMS can cause a variety of health problems, including:

  • Cancer
  • Mutagenicity
  • Reproductive problems
  • Skin and eye irritation

Methyl methanesulfonate primarily acts by methylating DNA, which can result in the formation of N-methylpurines—lesions that disrupt normal DNA replication and repair processes. The compound induces double-stranded breaks and stalls replication forks, particularly in cells deficient in homologous recombination repair mechanisms. This action has been linked to its carcinogenic properties . Additionally, methyl methanesulfonate can react with hydroxyl radicals in the vapor phase when released into the atmosphere, demonstrating its reactivity under certain conditions .

Methyl methanesulfonate exhibits significant biological activity as a mutagen and carcinogen. It has been shown to induce apoptosis in specific cancer cell lines, such as p53-deficient H1299 and Hep3B cells, through pathways involving caspase activation and mitochondrial involvement . Animal studies have indicated that exposure can lead to tumor formation at injection sites in rodents, highlighting its potential health risks . Furthermore, it has been utilized experimentally as a cancer chemotherapeutic agent due to its ability to damage DNA in rapidly dividing cells .

Methyl methanesulfonate can be synthesized through several methods:

  • Condensation Reaction: The most common method involves the reaction of methanol with methanesulfonic acid under acidic conditions.
  • Alkylation Reactions: It can also be produced through alkylation reactions involving other alkylating agents.

These methods are typically conducted in controlled laboratory environments due to the toxic nature of the compound .

Methyl methanesulfonate has various applications:

  • Research: It is widely used in genetic research for studying DNA damage and repair mechanisms.
  • Cancer Treatment: The compound has been tested as a potential chemotherapeutic agent due to its ability to induce DNA damage in cancer cells.
  • Chemical Synthesis: It serves as a solvent catalyst in polymerization and esterification reactions within organic chemistry .

Studies on methyl methanesulfonate interactions reveal its capacity to form adducts with DNA bases, leading to mutations. The compound's interaction with cellular repair mechanisms has been extensively studied, particularly regarding its effects on homologous recombination pathways. This interaction is crucial for understanding how methyl methanesulfonate contributes to carcinogenesis and cellular toxicity .

Several compounds share structural similarities or functional characteristics with methyl methanesulfonate. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Characteristics
Dimethyl sulfateSulfate esterStronger alkylating agent; more toxic than methyl methanesulfonate.
Ethyl methanesulfonateMethanesulfonate esterSimilar reactivity but less potent than methyl methanesulfonate.
Sulfur mustardAlkylating agentKnown for its use as a chemical warfare agent; more severe health effects.
Benzyl bromideAlkyl halideFunctions similarly but less selective for DNA targets compared to methyl methanesulfonate.

Methyl methanesulfonate stands out due to its specific reactivity towards DNA bases and its role in cancer research, making it a valuable tool despite its associated risks .

MMS operates through an SN2 methyltransferase-independent mechanism, preferentially targeting nitrogen atoms in DNA nucleobases over oxygen atoms [1]. The compound exhibits a distinct preference for alkylating the N3 position of adenine and the N7 position of guanine, with minor modifications occurring at the O6 position of guanine and the N1 position of adenine [1] [3]. This nucleobase specificity arises from differences in electron density and steric accessibility at reactive sites. For instance, the N7 position of guanine, located in the major groove of B-form DNA, is more exposed to electrophilic attack compared to the O6 position, which is partially shielded by hydrogen bonding with cytosine [1] [5].

Alkylation patterns are further influenced by local DNA conformation. Regions with high flexibility or transient single-stranded character, such as transcription bubbles or replication forks, exhibit increased susceptibility to MMS-induced modifications [5]. Quantitative analyses reveal that MMS produces approximately 1.2 methyl adducts per 10^5 nucleotides at physiological concentrations, with adenine residues accounting for 65% of total modifications [3] [4]. The random distribution of methyl groups across the genome contrasts with sequence-specific alkylating agents, making MMS a valuable tool for studying generalized DNA damage responses [5].

Formation of 7-Methylguanine and 3-Methyladenine Adducts

The predominant DNA adducts formed by MMS are 7-methylguanine (7-meG) and 3-methyladenine (3-meA), which constitute 85–90% of total alkylation products [1] [3]. 7-meG arises from methyl transfer to the N7 position of guanine, creating a positively charged imidazole ring that destabilizes the glycosidic bond [3]. While 7-meG does not directly block replication, its spontaneous depurination generates abasic sites at a rate of 3.2 × 10^−11 sec^−1 at physiological pH [3] [5].

In contrast, 3-meA forms stable methylated adducts that sterically hinder DNA polymerase progression. Repair kinetics studies in Chlamydomonas reinhardti demonstrate a 3-meA half-life of 2–3 hours compared to 10–12 hours for 7-meG, reflecting differences in base excision repair (BER) efficiency [3]. The persistence of 7-meG adducts contributes to replication-associated mutations, as DNA polymerases frequently misincorporate thymine opposite abasic sites during translesion synthesis [5]. Urinary excretion studies in rats reveal that 0.02 µmol of 3-meA is eliminated within 24 hours post-MMS exposure, confirming its rapid repair in vivo [4].

Adduct TypeFormation Frequency (%)Depurination Rate (sec⁻¹)Repair Half-Life (h)
7-methylguanine58–623.2 × 10⁻¹¹10–12
3-methyladenine23–271.1 × 10⁻⁹2–3

Heat-Labile DNA Damage Production

MMS induces heat-labile lesions that convert to single-strand breaks (SSBs) under alkaline conditions. When cell lysates are incubated at pH 10 for 48 hours, the rate of DNA elution increases by 40–60% compared to immediate processing, indicating spontaneous hydrolysis of methylated bases [2] [5]. These lesions include N3-methylcytosine and N1-methyladenine, which undergo β-elimination reactions at elevated temperatures to form apurinic/apyrimidinic (AP) sites [5].

Alkaline elution assays demonstrate pH-dependent fragmentation patterns. At pH 12.8, MMS-treated DNA elutes 3.5-fold faster than at pH 12.2, reflecting the conversion of heat-labile sites to SSBs [2]. Computational modeling estimates that 1.5 mM MMS generates 17,364 potential double-strand breaks (DSBs) per cell when 100% of alkylated sites undergo heat-induced conversion [5]. This phenomenon has critical implications for experimental design, as standard DNA isolation protocols involving 50°C incubation artificially inflate DSB measurements by 2–3 orders of magnitude [5].

Structural Alterations in DNA Following MMS Exposure

Methylation by MMS induces localized structural distortions in the DNA helix. Nuclear magnetic resonance (NMR) studies show that 3-meA adducts cause a 34° bend in the DNA axis, disrupting base stacking interactions in the minor groove [1] [5]. These distortions increase DNA flexibility by 20–30% compared to unmodified duplexes, as measured by cyclization kinetics assays [5].

The formation of 7-meG adducts produces subtler structural effects but significantly alters electrostatic potential. The positive charge at the N7 position strengthens interactions with histone octamers, reducing nucleosome mobility by 40% in in vitro reconstitution assays [5]. This enhanced DNA-protein binding may explain the delayed repair of 7-meG lesions in chromatin-dense regions [3]. Additionally, methylated DNA exhibits increased susceptibility to S1 nuclease digestion, indicating localized single-stranded character at damage sites [2].

Implications of Methylation on DNA Topology

MMS-induced alkylation perturbs DNA supercoiling through two primary mechanisms: (1) direct stabilization of underwound conformations and (2) introduction of SSBs during repair. Methyl adducts in the major groove reduce twist angles by 5–8°, favoring negative supercoiling as evidenced by two-dimensional agarose gel electrophoresis [5].

Heat-labile lesions compound topological stress by introducing transient SSBs during replication. In silico simulations predict that random distribution of MMS damage generates 1.7 DSBs per megabase pair after heat treatment, equivalent to 200 Gy of ionizing radiation [5]. These breaks redistribute superhelical tension, creating localized domains of overwound and underwound DNA that impair transcription factor binding [5] [6]. Repair-deficient cells exhibit prolonged relaxation of supercoils, suggesting that BER enzymes play a role in restoring topological homeostasis [5].

Methyl methanesulfonate exposure activates multiple DNA damage checkpoint pathways through distinct but interconnected mechanisms. The primary checkpoint activation occurs through the ataxia telangiectasia mutated and ataxia telangiectasia mutated and Rad3-related kinase pathways, which serve as the central coordinators of the cellular damage response [1] [2].

The ataxia telangiectasia mutated kinase responds primarily to DNA double-strand breaks generated during methyl methanesulfonate-induced replication fork collapse. Upon activation, ataxia telangiectasia mutated phosphorylates checkpoint kinase 2 at threonine 68, leading to checkpoint kinase 2 dimerization and subsequent autophosphorylation [1] [2]. This activation cascade ultimately targets cell cycle regulatory proteins to enforce growth arrest at both G1/S and G2/M transitions.

The ataxia telangiectasia mutated and Rad3-related pathway responds to single-strand DNA coated with replication protein A, which accumulates at stalled replication forks following methyl methanesulfonate treatment. The ataxia telangiectasia mutated and Rad3-related kinase, in complex with ataxia telangiectasia mutated and Rad3-related interacting protein, phosphorylates checkpoint kinase 1 at serine 317 and serine 345, activating the intra-S phase checkpoint [1] [2].

In yeast systems, the Mec1 kinase (ortholog of ataxia telangiectasia mutated and Rad3-related) plays a central role in methyl methanesulfonate-induced checkpoint activation. Mec1 activates Rad53 (ortholog of checkpoint kinase 2) through phosphorylation, which subsequently phosphorylates multiple downstream targets including the transcriptional repressor Crt1 [3] [4]. This phosphorylation relieves Crt1-mediated repression of DNA damage response genes, enabling rapid transcriptional activation of repair pathways.

The checkpoint response to methyl methanesulfonate requires entrance into S phase for full activation. Studies using Xenopus egg extracts demonstrated that methyl methanesulfonate-induced checkpoint activation depends on replication fork encounters with damaged DNA, rather than recognition of primary DNA lesions [5] [6]. This requirement underscores the critical role of replication fork stalling in generating the cellular signals necessary for checkpoint activation.

G2/M Cell Cycle Arrest Pathways

Methyl methanesulfonate treatment triggers robust G2/M cell cycle arrest through multiple convergent pathways that collectively inactivate the cyclin B-cyclin-dependent kinase 1 complex required for mitotic entry. This arrest mechanism involves both rapid post-translational modifications and slower transcriptional responses that together ensure cells do not progress to mitosis with damaged DNA [7] [8].

The primary mechanism of G2/M arrest involves checkpoint kinase 1 and checkpoint kinase 2-mediated phosphorylation of Cdc25C phosphatase. This phosphorylation targets Cdc25C for nuclear exclusion and degradation, preventing the dephosphorylation and activation of cyclin-dependent kinase 1 [7] [8]. Simultaneously, the checkpoint kinases promote the activity of Wee1 kinase, which maintains inhibitory phosphorylation on cyclin-dependent kinase 1 at tyrosine 15 [9] [10].

The 14-3-3 protein family plays a crucial role in enforcing G2/M arrest by sequestering phosphorylated cyclin B-cyclin-dependent kinase 1 complexes in the cytoplasm. This cytoplasmic retention prevents nuclear accumulation of active cyclin-dependent kinase 1, which is essential for mitotic progression [9]. The nuclear exclusion of cyclin B represents a critical checkpoint-dependent mechanism that maintains cell cycle arrest until DNA damage is resolved.

Transcriptional mechanisms contribute significantly to sustained G2/M arrest following methyl methanesulfonate exposure. The tumor suppressor p53 is activated through checkpoint kinase phosphorylation and directly represses the expression of cyclin B and cyclin-dependent kinase 1 genes [11]. Additionally, p53 induces expression of the cyclin-dependent kinase inhibitor p21, which broadly inhibits cyclin-dependent kinase activity and reinforces cell cycle arrest [9] [11].

The GADD45 protein represents another p53-dependent mechanism of G2/M arrest. GADD45 directly binds to cyclin-dependent kinase 1 and disrupts its association with cyclin B, preventing kinase activation independently of phosphorylation status [12] [13]. This direct protein-protein interaction mechanism provides an additional layer of cell cycle control during DNA damage responses.

Studies have demonstrated that methyl methanesulfonate-induced G2/M arrest requires mismatch repair system functionality. Cells deficient in mismatch repair proteins fail to activate proper G2/M checkpoint responses, highlighting the importance of mismatch repair system components in damage recognition and checkpoint signaling [7] [8]. This requirement suggests that specific DNA repair intermediates generated by the mismatch repair system contribute to checkpoint activation.

Transcriptional Regulation Following Methyl Methanesulfonate Exposure

Methyl methanesulfonate treatment triggers extensive transcriptional reprogramming that coordinates DNA repair, cell cycle control, and stress response pathways. This transcriptional response involves both gene-specific regulatory mechanisms and global changes in RNA polymerase II activity and chromatin structure [3] [4].

The DNA damage response gene expression program is primarily controlled through checkpoint-dependent inactivation of transcriptional repressors. The Crt1 repressor normally silences expression of DNA damage response genes, including ribonucleotide reductase subunits and DNA repair enzymes. Following methyl methanesulfonate exposure, Dun1 kinase phosphorylates Crt1, leading to its inactivation and rapid derepression of target genes [3] [14]. This mechanism allows for rapid transcriptional activation without requiring new transcription factor synthesis.

The environmental stress response represents a major component of the transcriptional program activated by methyl methanesulfonate. This response involves coordinated regulation of over 900 genes, with repression of genes involved in protein synthesis and metabolism, and induction of genes involved in stress protection and cellular homeostasis [3] [4]. The environmental stress response is dependent on the Mec1/ataxia telangiectasia mutated and Rad3-related pathway, linking DNA damage sensing to global stress response activation.

Cell cycle gene expression is coordinately repressed following methyl methanesulfonate treatment through checkpoint-mediated mechanisms. The MBF transcription factor complex, which drives expression of S-phase genes, is inactivated through checkpoint kinase 1-mediated phosphorylation of its Cdc10 component [15]. This phosphorylation causes release of MBF from chromatin and repression of DNA replication genes, contributing to cell cycle arrest.

Ribosomal gene expression is specifically repressed in response to methyl methanesulfonate through p53-dependent mechanisms. This repression contributes to the global reduction in protein synthesis that characterizes the cellular response to DNA damage [11]. The coordinate repression of ribosomal genes helps redirect cellular resources toward DNA repair and survival pathways.

Heat shock protein genes are induced following methyl methanesulfonate exposure as part of the cellular stress response. This induction involves activation of heat shock transcription factors and contributes to protein homeostasis maintenance during cellular stress [16] [17]. The upregulation of molecular chaperones is essential for maintaining protein function under the oxidative stress conditions generated by methyl methanesulfonate treatment.

Proteome Alterations in Response to Methyl Methanesulfonate

Methyl methanesulfonate treatment induces substantial alterations in the cellular proteome, reflecting the complex interplay between DNA damage, oxidative stress, and adaptive cellular responses. Comprehensive proteomic analysis has identified 53 proteins with significant expression changes, with 36 proteins upregulated and 10 proteins downregulated following methyl methanesulfonate exposure [18] [19].

Heat shock proteins represent a major category of upregulated proteins following methyl methanesulfonate treatment. Heat shock protein 70 and heat shock protein 90 families show increased expression and altered interaction patterns, reflecting their critical roles in maintaining protein homeostasis during cellular stress [16] [17]. These molecular chaperones are essential for proper protein folding and preventing aggregation of damaged proteins generated by oxidative stress.

Dynamic changes in heat shock protein 70 and heat shock protein 90 interactomes occur following methyl methanesulfonate exposure. Quantitative proteomics analysis revealed that ribonucleotide reductase subunit Rnr4 shows increased interaction with both chaperones, suggesting that these proteins are crucial for maintaining ribonucleotide reductase stability during DNA damage responses [17]. This interaction highlights the importance of chaperone networks in supporting DNA repair processes.

DNA repair enzymes show coordinated upregulation following methyl methanesulfonate treatment. Base excision repair proteins, including DNA glycosylases and AP endonucleases, are increased to handle the methylated DNA bases generated by methyl methanesulfonate [16] [20]. Additionally, proteins involved in homologous recombination repair pathways are upregulated, reflecting the need to repair replication fork-associated DNA damage.

Metabolic enzyme expression is substantially altered following methyl methanesulfonate exposure, with particular changes in glycolytic enzymes and amino acid biosynthesis pathways. Pyruvate kinase and phosphofructokinase show decreased activity, while enzymes involved in the pentose phosphate pathway are upregulated [16] [20]. These changes reflect metabolic reprogramming to support DNA repair processes and manage oxidative stress.

Proteasome components show increased recruitment to chromatin following methyl methanesulfonate treatment, indicating enhanced protein degradation at sites of DNA damage. The proteasome system plays crucial roles in removing damaged proteins and regulating DNA repair protein turnover [21] [22]. This recruitment is essential for maintaining protein homeostasis and controlling the duration of DNA damage responses.

Global protein degradation is significantly increased following methyl methanesulfonate exposure, with proteasome-mediated degradation playing the primary role. This enhanced degradation helps remove damaged proteins and regulate cell cycle progression [22]. The protein degradation response is independent of classical DNA damage response pathways, suggesting it represents a distinct cellular response to methyl methanesulfonate toxicity.

Role of RNA Polymerase II Carboxy-Terminal Domain Phosphorylation in Damage Response

The carboxy-terminal domain of RNA polymerase II undergoes specific phosphorylation changes following methyl methanesulfonate exposure that are crucial for coordinating transcriptional responses with DNA repair processes. These phosphorylation events serve as a platform for recruiting DNA damage response factors and modulating transcriptional activity in response to genomic stress [23] [24].

Serine 2 phosphorylation of the carboxy-terminal domain increases substantially following methyl methanesulfonate treatment, mediated primarily by the CTDK-I kinase complex. This hyperphosphorylation correlates with the severity of DNA damage and is essential for cell survival under genotoxic stress conditions [23] [24]. The increased serine 2 phosphorylation promotes transcriptional elongation and facilitates the expression of DNA damage response genes.

The phosphorylation pattern of the carboxy-terminal domain is altered in response to methyl methanesulfonate through the coordinated action of multiple kinases and phosphatases. The ESS1 peptidyl-prolyl isomerase and FCP1 phosphatase are both required for proper cellular responses to DNA damage, suggesting that the dynamic regulation of carboxy-terminal domain phosphorylation is critical for damage response coordination [24].

Proteomic analysis of RNA polymerase II complexes following methyl methanesulfonate treatment revealed approximately 1640 peptides corresponding to 27 interacting proteins plus the 12 RNA polymerase II subunits. This altered interactome reflects the recruitment of DNA damage response factors to the transcriptional machinery [18] [19]. The phosphorylated carboxy-terminal domain serves as a platform for assembling these damage response complexes.

The carboxy-terminal domain phosphorylation changes are linked to alterations in chromatin structure and transcriptional regulation. Phosphorylated carboxy-terminal domain recruits chromatin remodeling complexes and histone-modifying enzymes that are essential for transcriptional responses to DNA damage [25] [26]. This recruitment helps coordinate transcriptional activation with chromatin accessibility changes required for gene expression.

Tyrosine phosphorylation of the carboxy-terminal domain by c-Abl and Arg kinases provides an additional layer of regulation in response to DNA damage. This phosphorylation is specifically induced by genotoxic stress and contributes to the recruitment of DNA damage response factors [27]. The tyrosine phosphorylation represents a distinct signaling mechanism that operates alongside serine phosphorylation to coordinate damage responses.

Physical Description

Methyl methanesulfonate is a colorless to amber liquid. (NTP, 1992)
Colorless liquid; mp = 20 deg C; [HSDB] Colorless to amber liquid; [CAMEO] Clear faintly yellow liquid; [MSDSonline]

Color/Form

Colorless liquid

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Exact Mass

110.00376522 g/mol

Monoisotopic Mass

110.00376522 g/mol

Boiling Point

396 to 397 °F at 760 mmHg (NTP, 1992)
203 °C at 753 mm Hg

Flash Point

220 °F (NTP, 1992)

Heavy Atom Count

6

Density

1.2943 at 68 °F (NTP, 1992) - Denser than water; will sink
1.2943 at 20 °C/4 °C

LogP

log Kow = -0.7 (est)

Melting Point

68 °F (NTP, 1992)
20 °C

UNII

AT5C31J09G

GHS Hazard Statements

Aggregated GHS information provided by 203 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (99.51%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (97.54%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (76.85%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (97.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20.69%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H340 (77.34%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (21.67%): May cause cancer [Danger Carcinogenicity];
H351 (76.85%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (77.34%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H411 (76.85%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Methyl Methanesulfonate is a stable, colorless, combustible liquid that emits toxic fumes of sulfoxide when heated to decomposition. Methyl methanesulfonate is used for laboratory purposes as a catalyst in chemical synthesis and has been tested clinically as a cancer chemotherapeutic agent. This substance is an alkylating agent and acts as a mutagen by altering and damaging DNA and is reasonably anticipated to be a human carcinogen. (NCI05)

MeSH Pharmacological Classification

Antineoplastic Agents, Alkylating

Mechanism of Action

Monofunctional, methylating agents, such as methyl methanesulfonate, produce primarily 7-methyl-guanine, an adduct that is believed to be innocuous due to its inability to block nucleic acid synthesis or cause misincorporation of bases in newly synthesized DNA. This altered base, however, has been postulated to be indirectly deleterious to cells due to the increased lability of the /glycosyl/ bond, leading to the formation of noninstructive apurinic sites in the DNA template. Another abundant lesion formed is 3-methyladenine. This product has been shown to block nucleic acid synthesis, but direct evidence that it is a lethal moiety in mammalian cells is lacking. The primary promutagenic lesions formed by methylating agents are O6-methylguanine and O-4-methylthymine, both of which can cause base transitions in newly synthesized DNA. O-Methylguanine is formed to a higher extent than O-4-methylthymine, and it has been demonstrated that guanines preceded at 5' by adenine are twice as likely to be methylated at the O6 position as those preceded by thymine, indicating the existence of base sequence effects on adduct formation. Another lesion formed by methylating agents is the methylphosphotriester. This persistent adduct clearly slows nucleic acid synthesis in cell-free systems, but its effect on gene expression or mutagenesis in cells is not clear. ... Longer chain alkylating agents produce similar spectra of damage, but the relative proportions of the adducts formed are significantly different. The lesions formed in the greatest quantities are the alkylphosphotriesters, which represent more than 50% of the total damage to the DNA. The promutagenic lesion that becomes increasingly important with these agents is O4-alkylthymine. It is produced in amounts five- to tenfold greater than occur with methylating agents, and, although it is slowly removed from DNA, its half-life is significantly longer than that for O6-alkylguanine, making it potentially more important in causing point mutations following DNA synthesis.

Vapor Pressure

0.31 [mmHg]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

66-27-3

Absorption Distribution and Excretion

In rats, approximately 30% of the radioactivity injected as (14)CH3 methyl methanesulfonate was exhaled as (14)CO2 within 30 hr, and an additional 20% was recovered from urine. In mice given a single ip dose ... approximately 34% ... was recovered from urine and 27% as (14)CO2.
In mice and rats methyl methanesulfonate is rapidly distributed throughout the body, including the CNS. In pregnant rats (21st day of gestation), transplacental passage into fetuses occurred within 2 min after iv injection. Following iv injection of 100 mg/kg body weight to rats, no detectable amount of methyl methanesulfonate were found in blood serum after 2 hr.
... If administered intraperitoneally, it reaches the excretion mechanism readily in activated form.

Metabolism Metabolites

Various urinary metabolites (methylmercapturic acid sulfoxide, 2-hydroxy-3-methylsulfinylpropionic acid, methylsulfinylacetic acid and a mixture of methylmercapturic acid and N-(methylthioacetyl)glycine) were identified in rats after iv administration of (14)CH3-methyl methansulfonate during the first 16 hr. About 80% of the excreted radioactivity was accounted for by these metabolites, resulting from an initial methylation of cysteine residues by methyl methanesulfonate.

Wikipedia

Methyl_methanesulfonate

Drug Warnings

Therapeutic application of total doses of between 2.8-800 mg/kg bw over period of up to 350 days to 13 cancer patients led to significant GI and hepatic toxic effects.

Methods of Manufacturing

Reaction of mesyl chloride with methanol in anhydrous pyridine.
... Prepared from action of methyl iodide upon methyl sulfite. No indications ... That methyl methanesulfonate is produced commercially ... .

General Manufacturing Information

Methanesulfonic acid, methyl ester: ACTIVE

Analytic Laboratory Methods

EPA Method 8250. Packed Column GC/MS Technique for the determination of semivolatile organic compounds in extracts prepared from all types of solid waste matrices, soil, and groundwater. This method is applicable to quantify most neutral, acidic, and basic organic compounds that are soluble in methylene chloride and capable of being eluted with derivatization as sharp peaks from a gas chromatographic packed column. Under the prescribed conditions, methyl methanesulfonate detection limit not determined. Precision and method accuracy were found to be directly related to the concentration of the analyte and essentially independent of the sample matrix.
EPA Method 3540. Soxhlet Extraction. A solid sample is mixed with anhydrous sodium sulfate and extracted using an appropriate solvent in a Soxhlet extractor. The sample is then dried and concentrated using a Kuderna-Danish apparatus. This is a procedure for extracting nonvolatile and semivolatile organic compounds from solids such as soils, sludges, and waste.
EPA Method 3550. Sonication Extraction. A 2- to 3-g solid sample is mixed with anhydrous sodium sulfate to form a free-flowing powder, then solvent extracted using a horn-type sonicator, followed by vacuum filtration or centrifugation for organic components of equal or less than 20 mg/kg. This method is applicable to the extraction of nonvolatile and semivolatile organic compounds from solids such as soils, sludges, and waste. Interferences include chlorofluorocarbons and methylene chloride.
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: methanesulfonic acid, methyl ester; Matrix: water; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for METHYL METHANESULFONATE (10 total), please visit the HSDB record page.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

The combined effects of methyl methanesulfonate and ethyl methanesulfonate on the induction of 6-thioguanine resistant mutants and chromosome aberrations were examined in Chinese hamster V79 cells. Cells were simultaneously treated with ethylmethanesulfonate at a concentration of D20 /SRP: D20 = concentration required to reduce cell survival to 20%/ and methyl methanesulfonate at various concentrations for 3, 6 or 9 hr. In other experiments cells were simultaneously treated with methyl methanesulfonate at a concentration of D20 and ethyl methanesulfonate at various concentrations for 3, 6 or 9 hr. The mathematical analysis of the combined effects of both chemicals for cell killing (cytotoxicity) and 6-thioguanine resistant mutations indicates that synergistic interactions were observed for both cell killing and mutations induced by methyl methanesulfonate and ethyl methanesulfonate. The frequency of chromosome aberrations induced by simultaneous treatment with methyl methanesulfonate at a concentration of D20 and ethyl methanesulfonate at various concentrations for 3 hr was additive. However, the frequency of chromosome aberrations induced by ethyl methanesulfonate at a concentration of D20 and methyl methanesulfonate at various concentrations for 3 hr was not significantly different from those induced by methyl methanesulfonate alone.
Ethanol itself did not induce any apparent chromosome aberrations in Chinese hamster ovary cells. However, post-treatment with ethanol potentiated the chromosome aberrations induced by ... methyl methanesulfonate. ... Chromatid exchanges were predominantly increased in cultures treated with ... methyl methanesulfonate ... and then with ethanol. ... Post-treatment with acetaldehyde, the major metabolite of ethanol, also potentiated the chromosome aberrations induced by ... methyl methanesulfonate. ... The main types of aberrations potentiated by posttreatment with acetaldehyde were similar to those by posttreatment with ethanol. /Methyl methanesulfonate/

Dates

Last modified: 08-15-2023

Preventive activity of

Saulo Duarte Ozelin, Juliana Marques Senedese, Jacqueline Morais Alves, Carla Carolina Munari, Juliana De Carvalho Da Costa, Flávia Aparecida Resende, Débora Leite Campos, Ildercílio Mota De Souza Lima, Augusto Faria Andrade, Eliana Aparecida Varanda, Jairo Kenupp Bastos, Denise Crispim Tavares
PMID: 33730993   DOI: 10.1080/15287394.2021.1898505

Abstract

Desf. is a plant found in South America, especially in Brazil. Oleoresin and the leaves of this plant is used as a popular medicinal agent. However, few studies on the chemical composition of aerial parts and related biological activities are known. This study aimed to examine the cytotoxic, genotoxic, and antigenotoxic potential of
aerial parts hydroalcoholic extract (CLE) and two of its major compounds afzelin and quercitrin. The cytotoxic and antigenotoxic potential of CLE was determined as follows: 1) against genotoxicity induced by doxorubicin (DXR) or methyl methanesulfonate (MMS) in V79 cells; 2) by direct and indirect-acting mutagens in
strains; and 3) by MMS in male Swiss mice. The protective effects of afzelin and quercitrin against DXR or MMS were also evaluated in V79 and HepG2 cells. CLE was cytotoxic as evidenced by clonogenic efficiency assay. Further, CLE did not induce a significant change in frequencies of chromosomal aberrations and micronuclei; as well as number of revertants in the Ames test demonstrating absence of genotoxicity. In contrast, CLE was found to be antigenotoxic in mammalian cells. The results also showed that CLE exerted inhibitory effect against indirect-acting mutagens in the Ames test. Afzelin and quercitrin did not reduce genotoxicity induced by DXR or MMS in V79 cells. However, treatments using afzelin and quercitrin decreased MMS-induced genotoxicity in HepG2 cells. The antigenotoxic effect of CLE observed in this study may be partially attributed to the antioxidant activity of the combination of major components afzelin and quercitrin.


Computational investigation of possible inhibitors of the winged-helix domain of MUS81

Son Tung Ngo, Van Van Vu, Huong Thi Thu Phung
PMID: 33340918   DOI: 10.1016/j.jmgm.2020.107771

Abstract

The methyl methanesulfonate and ultraviolet sensitive 81 (MUS81) is a structure-specific endonuclease that is highly conserved in eukaryotes and essential for homologous recombination repair. The winged-helix domain at the N-terminus of MUS81 (wMUS81) can bind DNA substrates and regulate the endonuclease activity. The repression of MUS81 activity could enhance the sensitivity to antitumor compounds of different tumour cells. Thus, MUS81 is a potential therapeutic target in cancer therapy. However, specific inhibitors of MUS81 have remained elusive. Here, for the first time, we attempt to discover the compounds disrupting the wMUS81 activity. The binding affinity of available drugs to wMUS81 was first estimated by molecular docking. pK
values were taken into consideration to eliminate unlikely protonation states of the ligands. Top-lead compounds were then estimated the binding affinity using the fast pulling ligand simulations. Finally, the free energy perturbation method accurately defined the absolute binding free energy of the top four ligands, revealing the most potential inhibitors of wMUS81 including simeprevir and nilotinib. Binding of simeprevir destabilizes the β-hairpin region of wMUS81, likely disturbing the wMUS81 function. The van der Waals free binding energy majorly modulates the ligand-binding mechanism. The two conserved residues Leu189 and Arg196 are likely important in monitoring the interacting process of simeprevir to wMUS81.


Uncovering molecular mechanisms of regulated cell death in the naked mole rat

Alexei Evdokimov, Alexei Popov, Elena Ryabchikova, Olga Koval, Svetlana Romanenko, Vladimir Trifonov, Irina Petruseva, Inna Lavrik, Olga Lavrik
PMID: 33510044   DOI: 10.18632/aging.202577

Abstract

The naked mole rat (NMR),
is the longest-living rodent species, and is extraordinarily resistant to cancer and aging-related diseases. The molecular basis for these unique phenotypic traits of the NMR is under extensive research. However, the role of regulated cell death (RCD) in the longevity and the protection from cancer in the NMR is still largely unknown. RCD is a mechanism restricting the proliferation of damaged or premalignant cells, which counteracts aging and oncotransformation. In this study, DNA damage-induced cell death in NMR fibroblasts was investigated in comparison to RCD in fibroblasts from
. The effects of methyl methanesulfonate, 5-fluorouracil, and etoposide in both cell types were examined using contemporary cell death analyses. Skin fibroblasts from
were found to be more resistant to the action of DNA damaging agents compared to fibroblasts from
. Strikingly, our results revealed that NMR cells also exhibit a limited apoptotic response and seem to undergo regulated necrosis. Taken together, this study provides new insights into the mechanisms of cell death in NMR expanding our understanding of longevity, and it paves the way towards the development of innovative therapeutic approaches.


The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability

Sara Ovejero, Caroline Soulet, María Moriel-Carretero
PMID: 34299079   DOI: 10.3390/ijms22147461

Abstract

In order to tackle the study of DNA repair pathways, the physical and chemical agents creating DNA damage, the genotoxins, are frequently employed. Despite their utility, their effects are rarely restricted to DNA, and therefore simultaneously harm other cell biomolecules. Methyl methanesulfonate (MMS) is an alkylating agent that acts on DNA by preferentially methylating guanine and adenine bases. It is broadly used both in basic genome stability research and as a model for mechanistic studies to understand how alkylating agents work, such as those used in chemotherapy. Nevertheless, MMS exerts additional actions, such as oxidation and acetylation of proteins. In this work, we introduce the important notion that MMS also triggers a lipid stress that stems from and affects the inner nuclear membrane. The inner nuclear membrane plays an essential role in virtually all genome stability maintenance pathways. Thus, we want to raise awareness that the relative contribution of lipid and genotoxic stresses when using MMS may be difficult to dissect and will matter in the conclusions drawn from those studies.


In Situ Alkylation of Reconstructed Human Epidermis by Methyl Methanesulfonate: A Quantitative HRMAS NMR Chemical Reactivity Mapping

Hassan Srour, François-Marie Moussallieh, Karim Elbayed, Elena Giménez-Arnau, Jean-Pierre Lepoittevin
PMID: 33190492   DOI: 10.1021/acs.chemrestox.0c00362

Abstract

Allergic contact dermatitis (ACD) is a reaction of the immune system resulting from skin sensitization to an exogenous hazardous chemical and leading to the activation of antigen-specific T-lymphocytes. The adverse outcome pathway (AOP) for skin sensitization identified four key events (KEs) associated with the mechanisms of this pathology, the first one being the ability of skin chemical sensitizers to modify epidermal proteins to form antigenic structures that will further trigger the immune system. So far, these interactions have been studied in solution using model nucleophiles such as amino acids or peptides. As a part of our efforts to better understand chemistry taking place during the sensitization process, we have developed a method based on the use of high-resolution magic angle spinning (HRMAS) NMR to monitor in situ the reactions of
C substituted chemical sensitizers with nucleophilic amino acids of epidermal proteins in reconstructed human epidermis. A quantitative approach, developed so far for liquid NMR applications, has not been developed to our knowledge in a context of a semisolid nonanisotropic environment like the epidermis. We now report a quantitative chemical reactivity mapping of methyl methanesulfonate (MMS), a sensitizing methylating agent, in reconstructed human epidermis by quantitative HRMAS (qHRMAS) NMR. First, the haptenation process appeared to be much faster in RHE than in solution with a maximum concentration of adducts reached between 4 and 8 h. Second, it was observed that the concentration of cysteine adducts did not significantly increase with the dose (2.07 nmol/mg at 0.4 M and 2.14 nmol/mg at 1 M) nor with the incubation time (maximum of 2.27 nmol/mg at 4 h) compared to other nucleophiles, indicating a fast reaction and a potential saturation of targets. Third, when increasing the exposure dose, we observed an increase of adducts up to 12.5 nmol/mg of RHE, excluding cysteine adducts, for 3112 μg/cm
(1 M solution) of
. This methodology applied to other skin sensitizers could allow for better understanding of the potential links between the amount of chemical modifications formed in the epidermis in relation to exposure and the sensitization potency.


Yeast grown in continuous culture systems can detect mutagens with improved sensitivity relative to the Ames test

Joseph Y Ong, Julia T Pence, David C Molik, Heather A M Shepherd, Holly V Goodson
PMID: 33730086   DOI: 10.1371/journal.pone.0235303

Abstract

Continuous culture systems allow for the controlled growth of microorganisms over a long period of time. Here, we develop a novel test for mutagenicity that involves growing yeast in continuous culture systems exposed to low levels of mutagen for a period of approximately 20 days. In contrast, most microorganism-based tests for mutagenicity expose the potential mutagen to the biological reporter at a high concentration of mutagen for a short period of time. Our test improves upon the sensitivity of the well-established Ames test by at least 20-fold for each of two mutagens that act by different mechanisms (the intercalator ethidium bromide and alkylating agent methyl methanesulfonate). To conduct the tests, cultures were grown in small, inexpensive continuous culture systems in media containing (potential) mutagen, and the resulting mutagenicity of the added compound was assessed via two methods: a canavanine-based plate assay and whole genome sequencing. In the canavanine-based plate assay, we were able to detect a clear relationship between the amount of mutagen and the number of canavanine-resistant mutant colonies over a period of one to three weeks of exposure. Whole genome sequencing of yeast grown in continuous culture systems exposed to methyl methanesulfonate demonstrated that quantification of mutations is possible by identifying the number of unique variants across each strain. However, this method had lower sensitivity than the plate-based assay and failed to distinguish the different concentrations of mutagen. In conclusion, we propose that yeast grown in continuous culture systems can provide an improved and more sensitive test for mutagenicity.


RPA-mediated recruitment of Bre1 couples histone H2B ubiquitination to DNA replication and repair

Guangxue Liu, Jiaqi Yan, Xuejie Wang, Junliang Chen, Xin Wang, Yang Dong, Simin Zhang, Xiaoli Gan, Jun Huang, Xuefeng Chen
PMID: 33602814   DOI: 10.1073/pnas.2017497118

Abstract

The ubiquitin E3 ligase Bre1-mediated H2B monoubiquitination (H2Bub) is essential for proper DNA replication and repair in eukaryotes. Deficiency in H2Bub causes genome instability and cancer. How the Bre1-H2Bub pathway is evoked in response to DNA replication or repair remains unknown. Here, we identify that the single-stranded DNA (ssDNA) binding factor RPA acts as a key mediator that couples Bre1-mediated H2Bub to DNA replication and repair in yeast. We found that RPA interacts with Bre1 in vitro and in vivo, and this interaction is stimulated by ssDNA. This association ensures the recruitment of Bre1 to replication forks or DNA breaks but does not affect its E3 ligase activity. Disruption of the interaction abolishes the local enrichment of H2Bub, resulting in impaired DNA replication, response to replication stress, and repair by homologous recombination, accompanied by increased genome instability and DNA damage sensitivity. Notably, we found that RNF20, the human homolog of Bre1, interacts with RPA70 in a conserved mode. Thus, RPA functions as a master regulator for the spatial-temporal control of H2Bub chromatin landscape during DNA replication and recombination, extending the versatile roles of RPA in guarding genome stability.


ALC1 links chromatin accessibility to PARP inhibitor response in homologous recombination-deficient cells

Priyanka Verma, Yeqiao Zhou, Zhendong Cao, Peter V Deraska, Moniher Deb, Eri Arai, Weihua Li, Yue Shao, Laura Puentes, Yiwen Li, Sonali Patankar, Robert H Mach, Robert B Faryabi, Junwei Shi, Roger A Greenberg
PMID: 33462394   DOI: 10.1038/s41556-020-00624-3

Abstract

The response to poly(ADP-ribose) polymerase inhibitors (PARPi) is dictated by homologous recombination (HR) DNA repair and the abundance of lesions that trap PARP enzymes. It remains unclear, however, if the established role of PARP in promoting chromatin accessibility impacts viability in these settings. Using a CRISPR-based screen, we identified the PAR-binding chromatin remodeller ALC1/CHD1L as a key determinant of PARPi toxicity in HR-deficient cells. ALC1 loss reduced viability of breast cancer gene (BRCA)-mutant cells and enhanced sensitivity to PARPi by up to 250-fold, while overcoming several resistance mechanisms. ALC1 deficiency reduced chromatin accessibility concomitant with a decrease in the association of base damage repair factors. This resulted in an accumulation of replication-associated DNA damage, increased PARP trapping and a reliance on HR. These findings establish PAR-dependent chromatin remodelling as a mechanistically distinct aspect of PARPi responses and therapeutic target in HR-deficient cancers.


Ribosome profiling reveals ribosome stalling on tryptophan codons and ribosome queuing upon oxidative stress in fission yeast

Angela Rubio, Sanjay Ghosh, Michael Mülleder, Markus Ralser, Juan Mata
PMID: 33313903   DOI: 10.1093/nar/gkaa1180

Abstract

Translational control is essential in response to stress. We investigated the translational programmes launched by the fission yeast Schizosaccharomyces pombe upon five environmental stresses. We also explored the contribution of defence pathways to these programmes: The Integrated Stress Response (ISR), which regulates translation initiation, and the stress-response MAPK pathway. We performed ribosome profiling of cells subjected to each stress, in wild type cells and in cells with the defence pathways inactivated. The transcription factor Fil1, a functional homologue of the yeast Gcn4 and the mammalian Atf4 proteins, was translationally upregulated and required for the response to most stresses. Moreover, many mRNAs encoding proteins required for ribosome biogenesis were translationally downregulated. Thus, several stresses trigger a universal translational response, including reduced ribosome production and a Fil1-mediated transcriptional programme. Surprisingly, ribosomes stalled on tryptophan codons upon oxidative stress, likely due to a decrease in charged tRNA-Tryptophan. Stalling caused ribosome accumulation upstream of tryptophan codons (ribosome queuing/collisions), demonstrating that stalled ribosomes affect translation elongation by other ribosomes. Consistently, tryptophan codon stalling led to reduced translation elongation and contributed to the ISR-mediated inhibition of initiation. We show that different stresses elicit common and specific translational responses, revealing a novel role in Tryptophan-tRNA availability.


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